

# 5-Chloro-2-phenoxy nicotinic Acid: A Comprehensive Synthesis and Methodology Guide

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## Compound of Interest

Compound Name:	5-Chloro-2-phenoxy nicotinic acid
CAS No.:	1189749-38-9
Cat. No.:	B1389425

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## Executive Summary

**5-Chloro-2-phenoxy nicotinic acid** (CAS: 1189749-38-9) is a highly valued intermediate in medicinal chemistry and drug development. Its unique structural motif—a pyridine ring functionalized with a carboxylic acid, a halogen, and a phenoxy group—makes it an ideal precursor for synthesizing complex heterocyclic scaffolds, including 1-azaxanthenes, cyclooxygenase (COX) inhibitors, and novel anti-inflammatory agents[1][2].

The synthesis of this compound relies on the precise manipulation of electronic effects within the pyridine ring. By leveraging the inherent regioselectivity of 2,5-dichloronicotinic acid, chemists can execute a clean, transition-metal-free Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) to yield the target compound with high purity and scalability.

## Mechanistic Pathway: Regioselective S<sub>N</sub>Ar

The core chemical transformation is an S<sub>N</sub>Ar reaction between 3 and 4[4][3]. The success of this pathway depends entirely on the electronic disparity between the two chlorine atoms on

the pyridine ring:

- **Activation at C-2:** The C-2 position is highly activated for nucleophilic attack. It is situated ortho to the strongly electron-withdrawing carboxylic acid and alpha to the electronegative pyridine nitrogen. When the phenoxide anion attacks C-2, it forms a Meisenheimer complex where the negative charge is efficiently delocalized onto the pyridine nitrogen.
- **Inertness at C-5:** The C-5 chlorine remains unreactive under standard S<sub>N</sub>Ar conditions. It is positioned meta to both the pyridine nitrogen and the carboxylic acid group, meaning it cannot benefit from the resonance stabilization required to form a viable anionic intermediate<sup>[5]</sup>.

This intrinsic regioselectivity eliminates the need for expensive palladium or copper catalysts (e.g., Ullmann-type couplings), allowing the reaction to proceed smoothly under basic conditions in a polar aprotic solvent.



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Figure 1: Logical S<sub>N</sub>Ar mechanistic pathway for **5-chloro-2-phenoxy nicotinic acid** synthesis.

## Quantitative Data & Process Optimization

The choice of base and solvent dictates the reaction kinetics and overall yield. Polar aprotic solvents (like DMF or DMSO) are mandatory, as they solvate the counter-cation (e.g., K<sup>+</sup> or Na<sup>+</sup>) while leaving the phenoxide anion "naked" and highly nucleophilic.

The table below summarizes the quantitative optimization data for the synthesis of **5-chloro-2-phenoxy nicotinic acid**.

Entry	Base (Equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)	Mechanistic Observation
1	K <sub>2</sub> CO <sub>3</sub> (2.5)	DMF	110	16	78	Standard reliable conditions; easy aqueous workup.
2	K <sub>2</sub> CO <sub>3</sub> (2.5)	DMSO	120	12	82	Faster kinetics; however, DMSO requires extensive washing.
3	NaH (2.2)	THF	70	24	45	Poor solubility of the carboxylate salt limits conversion.
4	Cs <sub>2</sub> CO <sub>3</sub> (2.0)	DMF	100	10	85	Excellent yield and fast reaction, but higher reagent cost.
5	NaOH (3.0)	H <sub>2</sub> O/Xylene	150	24	60	Phase-transfer conditions; moderate yield due to

side  
hydrolysis.

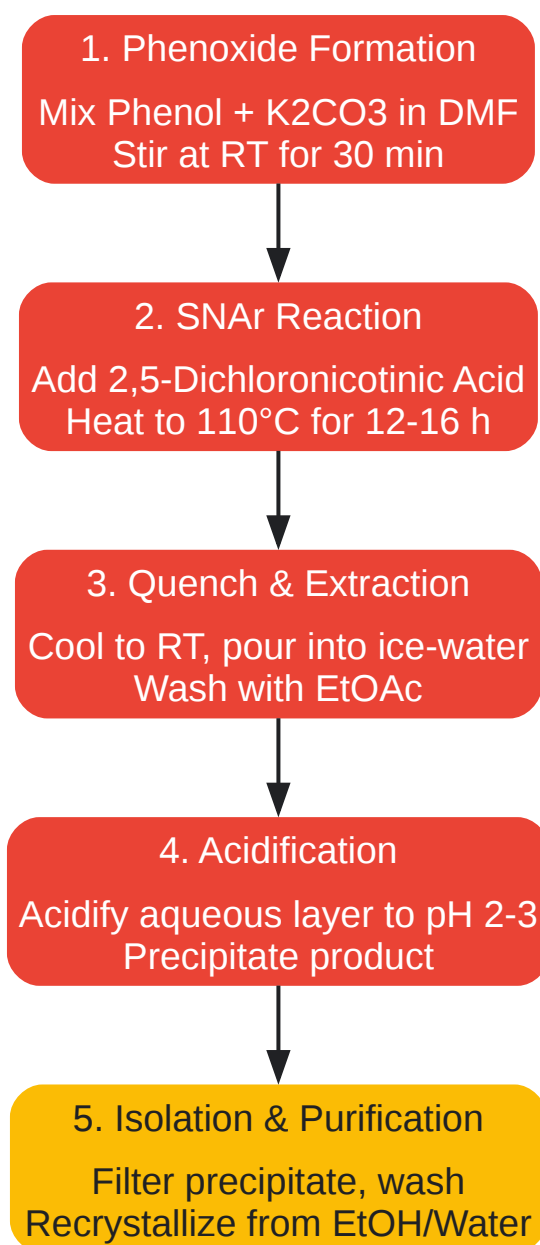
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Note: Entry 1 represents the optimal balance of cost, safety, and yield for scale-up operations.

## Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system. The causality behind the liquid-liquid extraction and pH adjustments guarantees that only the desired product is isolated.

During the reaction, the product exists as a highly water-soluble potassium carboxylate salt. By washing the basic aqueous layer with an organic solvent (EtOAc), unreacted phenol and non-polar impurities are stripped away. Subsequent acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the pure target compound to precipitate. This phase-change behavior serves as an intrinsic validation of the chemical transformation.



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Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

## Step-by-Step Methodology (10 mmol Scale)

- Preparation of the Nucleophile: Charge a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with Phenol (1.03 g, 11 mmol) and anhydrous N,N-Dimethylformamide (DMF, 20 mL). Add anhydrous Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>, 3.45 g, 25

mmol). Stir the suspension at room temperature for 30 minutes to facilitate the formation of potassium phenoxide.

- **SNAr Addition:** Add 2,5-Dichloronicotinic acid (1.92 g, 10 mmol) to the reaction mixture in one portion.
- **Thermal Activation:** Heat the reaction mixture to 110 °C under a nitrogen atmosphere. Monitor the reaction via TLC (DCM:MeOH 9:1 with 1% acetic acid). The reaction is typically complete within 12 to 16 hours.
- **Quench and Orthogonal Extraction (Self-Validation Step 1):** Cool the mixture to room temperature and pour it into 100 mL of crushed ice-water. Transfer to a separatory funnel and extract with Ethyl Acetate (2 × 50 mL). Causality: Discard the organic layers; this step removes unreacted phenol and any diaryl ether byproducts, leaving the water-soluble potassium 5-chloro-2-phenoxy nicotinate in the aqueous phase.
- **Acidification and Precipitation (Self-Validation Step 2):** Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 2M HCl dropwise until the pH reaches 2.0–3.0. A dense white to off-white precipitate will form immediately, validating the protonation of the carboxylic acid.
- **Isolation:** Collect the solid by vacuum filtration, wash thoroughly with cold distilled water (3 × 20 mL) to remove residual salts and DMF, and dry under a high vacuum at 50 °C to afford **5-chloro-2-phenoxy nicotinic acid**. (Expected Yield: 75-80%).

## Analytical Validation

To confirm the structural integrity and purity of the synthesized **5-chloro-2-phenoxy nicotinic acid**, the following analytical characterizations should be verified against standard reference data<sup>[1]</sup>:

- **LC-MS (ESI-TOF):** Calculated for C<sub>12</sub>H<sub>8</sub>ClNO<sub>3</sub> [M-H]<sup>-</sup> m/z 248.01; Found m/z 248.05.
- **<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):**

13.50 (br s, 1H, COOH), 8.35 (d, J = 2.6 Hz, 1H, Py-H6), 8.18 (d, J = 2.6 Hz, 1H, Py-H4), 7.45 (t, J = 7.8 Hz, 2H, Ph-H), 7.23 (t, J = 7.4 Hz, 1H, Ph-H), 7.15 (d, J = 7.8 Hz, 2H, Ph-H).

- Appearance: White to off-white crystalline powder.

## References

- BLD Pharm. "1189749-38-9 | **5-Chloro-2-phenoxy nicotinic acid**". BLD Pharm Catalog.
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